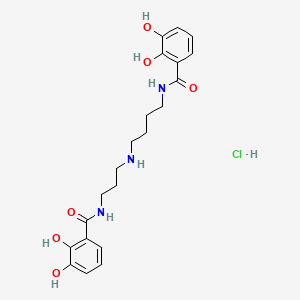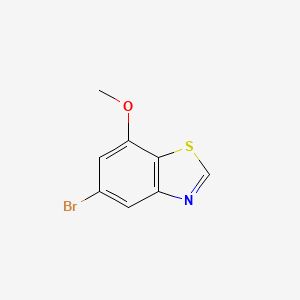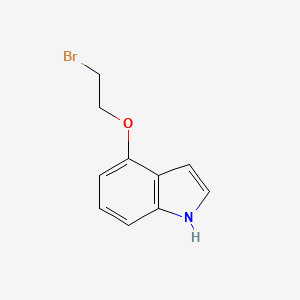
4-(2-Bromoethyl)oxyindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethoxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromoethoxy group attached to the indole ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethoxy)-1H-indole can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. For this compound, the reaction typically involves the use of 4-hydroxyindole and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether linkage .
Industrial Production Methods
In an industrial setting, the synthesis of 4-(2-bromoethoxy)-1H-indole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(2-Bromoethoxy)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy or amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN_3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of hydroxy or amino indole derivatives.
科学的研究の応用
4-(2-Bromoethoxy)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-bromoethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. The indole ring can interact with biological receptors, enzymes, and proteins, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-(2-Bromoethoxy)phenol: A compound with a similar bromoethoxy group but attached to a phenol ring.
1-Bromo-4-(2-bromoethoxy)benzene: Another compound with a bromoethoxy group attached to a benzene ring.
Uniqueness
4-(2-Bromoethoxy)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other bromoethoxy-substituted compounds. The indole ring is known for its versatility in organic synthesis and its role in various biological processes, making 4-(2-bromoethoxy)-1H-indole a valuable compound in research and industry.
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
4-(2-bromoethoxy)-1H-indole |
InChI |
InChI=1S/C10H10BrNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7H2 |
InChIキー |
LXIARIGKDXOZHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


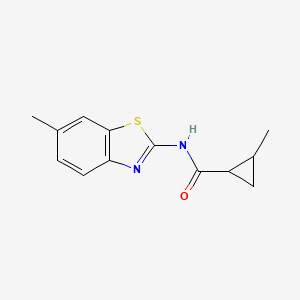
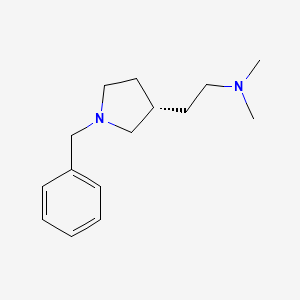
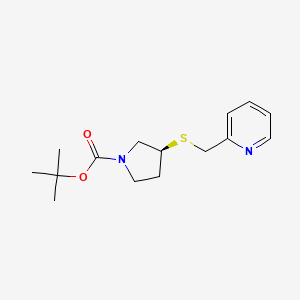
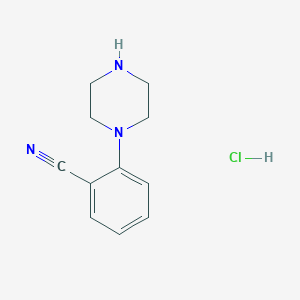

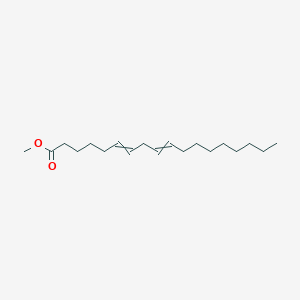
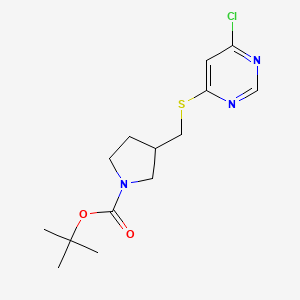
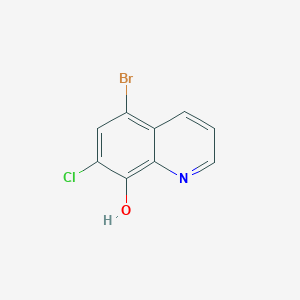
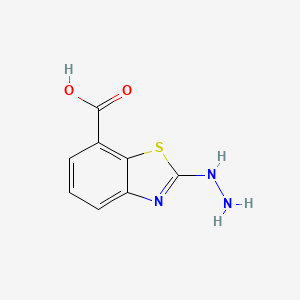
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)


